molecular formula C11H16BrNO3S B6190821 ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide CAS No. 2648956-01-6

ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide

Cat. No.: B6190821
CAS No.: 2648956-01-6
M. Wt: 322.2
InChI Key:
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Description

Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide typically involves the reaction of ethyl 2-bromoacetate with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the thiazole ring. The oxan-4-yl group is introduced via a subsequent reaction with tetrahydropyran-4-ol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

    Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate
  • Methyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate
  • Ethyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate

Uniqueness

Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide is unique due to the presence of the hydrobromide salt, which can influence its solubility and stability. Additionally, the combination of the thiazole ring with the oxan-4-yl group imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide involves the reaction of ethyl 2-bromoacetoacetate with 2-aminothiophenol to form ethyl 2-(thiazol-4-yl)acetate. This intermediate is then reacted with 1,4-dioxane in the presence of a base to form ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate. Finally, the product is treated with hydrobromic acid to obtain the hydrobromide salt.", "Starting Materials": [ "Ethyl 2-bromoacetoacetate", "2-aminothiophenol", "1,4-dioxane", "Base (e.g. sodium hydroxide)", "Hydrobromic acid" ], "Reaction": [ "Step 1: Ethyl 2-bromoacetoacetate is reacted with 2-aminothiophenol in the presence of a base to form ethyl 2-(thiazol-4-yl)acetate.", "Step 2: Ethyl 2-(thiazol-4-yl)acetate is reacted with 1,4-dioxane in the presence of a base to form ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate.", "Step 3: The product from step 2 is treated with hydrobromic acid to obtain the hydrobromide salt of ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate." ] }

CAS No.

2648956-01-6

Molecular Formula

C11H16BrNO3S

Molecular Weight

322.2

Purity

95

Origin of Product

United States

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